1-(Furan-2-yl)octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)octan-1-amine is an organic compound that features a furan ring attached to an octylamine chain The furan ring is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-furylmagnesium bromide with octanenitrile, followed by reduction of the resulting imine. This method typically requires the use of a Grignard reagent and a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be scaled up to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)octan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives, depending on the reagent used.
Scientific Research Applications
1-(Furan-2-yl)octan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)octan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The furan ring can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(Furan-2-yl)octan-1-amine can be compared to other furan derivatives, such as:
2-Furylmethanamine: Similar structure but with a shorter alkyl chain.
Furan-2-carboxamide: Contains a carboxamide group instead of an amine.
Furan-2-ylmethanol: Features a hydroxyl group instead of an amine.
Uniqueness: this compound is unique due to its specific combination of a furan ring and an octylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(furan-2-yl)octan-1-amine |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11H,2-6,8,13H2,1H3 |
InChI Key |
GDTWUWOSGLBRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.